molecular formula C10H11N3O2 B12810134 1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl- CAS No. 51808-10-7

1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl-

Cat. No.: B12810134
CAS No.: 51808-10-7
M. Wt: 205.21 g/mol
InChI Key: HRVJUFMCCRPWCD-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl- is a heterocyclic compound that features a triazole ring substituted with a phenyl group and two hydroxymethyl groups. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored for its high yield and regioselectivity. The reaction involves the use of phenyl azide and propargyl alcohol under copper catalysis to form the triazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1H-1,2,3-Triazole, 4-phenyl-
  • 1H-1,2,3-Triazole, 4,5-dimethyl-
  • 1H-1,2,3-Triazole, 4,5-diphenyl-

Comparison: 1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl- stands out due to its unique combination of hydroxymethyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Compared to other triazole derivatives, it exhibits superior enzyme inhibitory properties and broader applications in various fields .

Properties

CAS No.

51808-10-7

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

[5-(hydroxymethyl)-1-phenyltriazol-4-yl]methanol

InChI

InChI=1S/C10H11N3O2/c14-6-9-10(7-15)13(12-11-9)8-4-2-1-3-5-8/h1-5,14-15H,6-7H2

InChI Key

HRVJUFMCCRPWCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)CO)CO

Origin of Product

United States

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